molecular formula C22H12F6N4O2S2 B2594926 3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide CAS No. 476643-50-2

3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

Cat. No. B2594926
CAS RN: 476643-50-2
M. Wt: 542.47
InChI Key: VKZCORZPSFEHMK-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a trifluoromethyl group (-CF3) attached to the benzene ring. It also contains two thiazole rings and an amide functional group. The trifluoromethyl group significantly influences its properties and reactivity .


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is to start with a suitable precursor containing the trifluoromethyl group (e.g., trifluoromethylbenzoyl chloride). The thiazole rings can be constructed through cyclization reactions, and subsequent amide formation leads to the final product. Specific synthetic routes may vary, but the trifluoromethyl group is often introduced early in the process .


Molecular Structure Analysis

  • The trifluoromethyl group (-CF3) attached to the benzene ring, affecting its electronic properties and reactivity .


Chemical Reactions Analysis

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura or Buchwald-Hartwig reactions to create more complex molecules .

Scientific Research Applications

properties

IUPAC Name

3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12F6N4O2S2/c23-21(24,25)13-5-1-3-11(7-13)17(33)31-19-29-15(9-35-19)16-10-36-20(30-16)32-18(34)12-4-2-6-14(8-12)22(26,27)28/h1-10H,(H,29,31,33)(H,30,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZCORZPSFEHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12F6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)-N-[4-[2-[[3-(trifluoromethyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide

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